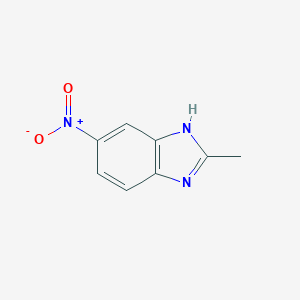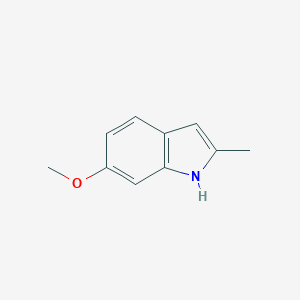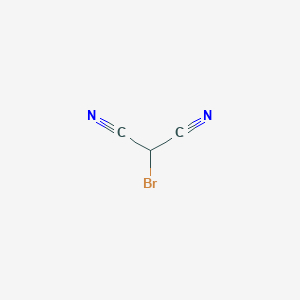
Flavoglaucin
Übersicht
Beschreibung
Flavoglaucin is a phenolic compound . It is a prenylated salicylaldehyde and is known for its anti-inflammatory effects . It shows inhibitory effects on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages . It also exhibits significant inhibitory effects on PTP1B .
Synthesis Analysis
The biosynthesis of the prenylated salicylaldehyde flavoglaucin requires temporary reduction to salicyl alcohol for decoration before reoxidation to the final product . The biosynthetic pathway of flavoglaucin and its derivatives in Eurotium cristatum E1 is consistent with the reported pathway .Molecular Structure Analysis
Flavoglaucin is a prenylated salicilyl aldehyde with a C-7 alkyl chain . The structures correspond to those of flavoglaucin and aspergin .Chemical Reactions Analysis
Flavoglaucin is formed simultaneously by Eurotium rubrum C47 cultures in different media, suggesting that they are synthesized by the same pathway .Physical And Chemical Properties Analysis
Flavoglaucin has a molecular formula of C19H28O3 and a molecular weight of 304.43 . It appears as a powder .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Flavoglaucin has been identified as an excellent antioxidant. It synergizes with other antioxidants like tocopherol (Vitamin E) and stabilizes many edible oils and fats under autoxidation conditions .
Inhibition of Tumor Promotion
In the field of oncology, Flavoglaucin and its derivatives have been examined for their ability to inhibit tumor promotion. Specifically, they have been tested against the Epstein-Barr virus early antigen activation, showing high activity .
Wirkmechanismus
Target of Action
Flavoglaucin, a secondary metabolite produced by the fungus Eurotium repens, exhibits a broad spectrum of biological activities . It has been found to target various microorganisms, including bacteria and protozoa . Flavoglaucin also targets tumor cells, inhibiting tumor promotion in a two-stage carcinogenesis test .
Mode of Action
Flavoglaucin interacts with its targets primarily through its antioxidant properties . It has been found to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a key player in tumor promotion . This suggests that Flavoglaucin may interfere with the signaling pathways that lead to tumor promotion.
Biochemical Pathways
Flavoglaucin is part of the flavonoid biosynthesis pathway, a complex process that produces a wide range of secondary metabolites in plants . These metabolites play crucial roles in plant defense mechanisms against UV-B radiation and pathogen infection . In the context of tumor promotion, Flavoglaucin appears to disrupt the signaling pathways involved in the activation of EBV-EA .
Pharmacokinetics
Its antioxidant properties suggest that it may have a protective effect on the stability of many edible oils and fats . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Flavoglaucin and their impact on its bioavailability.
Result of Action
Flavoglaucin exhibits potent antimicrobial and antiprotozoal activities . It has been found to exhibit good antibacterial activity against S. aureus . Moreover, Flavoglaucin and its derivatives have been shown to inhibit tumor promotion in a two-stage carcinogenesis test . These results suggest that Flavoglaucin could be a potential candidate for the development of new antimicrobial and anticancer drugs.
Action Environment
Flavoglaucin is produced by molds used in fermented foods . These molds are thought to help protect fermented foods from oxidative deterioration by producing secondary metabolites having antioxidative activity . The action of Flavoglaucin may therefore be influenced by the environmental conditions of the fermentation process, such as temperature, pH, and the presence of other microorganisms.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-heptyl-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h10,12-13,21-22H,4-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRXZGKXEJHPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200327 | |
| Record name | Flavoglaucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavoglaucin | |
CAS RN |
523-73-9 | |
| Record name | 2-Heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavoglaucin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavoglaucin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavoglaucin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TTH54XZQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of flavoglaucin?
A1: Flavoglaucin is characterized by the molecular formula C19H28O3 and possesses a molecular weight of 304.42 g/mol. [, ]
Q2: How does flavoglaucin interact with mitochondria, and what are the downstream effects of this interaction?
A2: Research suggests that flavoglaucin exhibits an uncoupling effect on mitochondrial oxidative phosphorylation. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, ultimately decreasing the efficiency of ATP synthesis. [] This uncoupling effect is further linked to flavoglaucin's ability to induce mitochondrial swelling, even in environments where typical swelling is inhibited. [, ] Furthermore, at higher concentrations, flavoglaucin directly inhibits the mitochondrial electron transport system, primarily targeting complex I and, to a lesser extent, complex III. [, , , ]
Q3: Is the uncoupling activity of flavoglaucin dependent on a dissociable group?
A3: Unlike many typical uncouplers, flavoglaucin does not possess a dissociable group at physiological pH. [, ] This characteristic suggests that its uncoupling mechanism might differ from classic proton translocators.
Q4: Does flavoglaucin affect any enzymes within the mitochondria?
A4: Yes, flavoglaucin has been shown to activate latent ATPase activity in mitochondria. [] This finding further supports its role as a potential proton non-translocating uncoupler.
Q5: What are some of the reported biological activities of flavoglaucin?
A5: Studies have identified several noteworthy biological activities associated with flavoglaucin. It has demonstrated antioxidant properties, [, , , ] inhibitory effects on tumor promotion in vitro and in vivo, [, ] and potential as an acaricide against mite infestations, particularly in the context of food preservation. []
Q6: Flavoglaucin has shown potential as an acaricide. Can you elaborate on this and its mechanism?
A6: Research indicates that flavoglaucin exhibits significant miticidal activity, leading to high mortality rates in mites like Tyrophagus casei. [] This effect is attributed to flavoglaucin's direct toxicity to the mites. Notably, a closely related compound, aspergin, does not exhibit this acaricidal effect, highlighting the importance of specific structural features for this activity. []
Q7: How does the biosynthesis of flavoglaucin occur in Aspergillus ruber?
A7: In Aspergillus ruber, flavoglaucin biosynthesis involves a multi-step process. Initially, the polyketide backbone is synthesized and released as an alkylated salicyl alcohol. This alcohol then undergoes hydroxylation and prenylation modifications. Finally, the molecule is reoxidized to yield the final aldehyde product, flavoglaucin. []
Q8: What is the significance of the salicyl alcohol intermediate in flavoglaucin biosynthesis?
A8: The temporary reduction of the polyketide precursor to a salicyl alcohol is crucial for proper flavoglaucin biosynthesis. [] This intermediate allows for the necessary hydroxylation and prenylation steps to occur before the final oxidation to the aldehyde form. This intricate process underscores the tightly regulated enzymatic machinery involved in natural product biosynthesis.
Q9: How does the production of flavoglaucin in Aspergillus species relate to environmental conditions?
A9: Studies on Aspergillus species indicate that flavoglaucin production is influenced by several factors. Notably, its production increases with higher sucrose concentrations in the growth medium and longer growth periods. [] Additionally, there's a correlation between flavoglaucin production and the formation of perithecia, the sexual fruiting bodies in some Aspergillus species. []
Q10: Has flavoglaucin been found in any food products?
A10: Yes, flavoglaucin has been detected in various food products, particularly those undergoing fermentation processes. For instance, it has been found in karebushi, a Japanese dried bonito product, where Eurotium herbariorum, a fungus used in its production, contributes to flavoglaucin presence. [, ] Additionally, it's found in Fuzhuan brick tea, a fermented Chinese black tea, attributed to the activity of Eurotium cristatum. [, ]
Q11: Does modifying the structure of flavoglaucin affect its activity?
A11: Yes, structural modifications significantly impact flavoglaucin's activity. [, , ] For instance, the presence or absence of a double bond in the C-7 alkyl chain differentiates flavoglaucin from its structurally similar analog, aspergin. [] This subtle difference dramatically alters their biological activity, with flavoglaucin demonstrating miticidal activity, while aspergin remains inactive against mites. [] This observation emphasizes the importance of specific structural motifs for flavoglaucin's biological effects.
Q12: Are there other natural analogs of flavoglaucin, and do they share similar activities?
A12: Yes, several natural analogs of flavoglaucin exist, including auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and isodihydroauroglaucin. [, , , , ] These analogs often co-occur with flavoglaucin in various Aspergillus and Eurotium species. [, , , , ] While they share structural similarities, their biological activities can differ. For example, tetrahydroauroglaucin exhibits more potent peroxynitrite scavenging activity compared to other analogs, including flavoglaucin. [] These variations highlight the subtleties in structure-activity relationships within this family of compounds.
Q13: What are some potential areas for future research on flavoglaucin?
A13: Future research avenues could explore optimizing its production from fungal sources, further elucidating its biosynthetic pathway, and conducting comprehensive in vivo studies to evaluate its safety and efficacy for various applications. Additionally, investigating the potential of flavoglaucin or its analogs as lead compounds for drug development, particularly in the areas of cancer and infectious diseases, holds promise.
Q14: Are there any concerns regarding the safety of flavoglaucin?
A14: While flavoglaucin displays promising biological activities, further research is essential to fully understand its safety profile. [] Investigating potential toxicity, particularly with long-term exposure, will be crucial for assessing its suitability for various applications.
Q15: What analytical methods are commonly employed for characterizing and quantifying flavoglaucin?
A15: Various analytical techniques are used to study flavoglaucin. High-Performance Liquid Chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or fluorescence detection (FLD) allows for the separation, identification, and quantification of flavoglaucin in complex matrices. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. [, ] These techniques are critical for quality control, ensuring the purity and consistency of flavoglaucin used in research and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



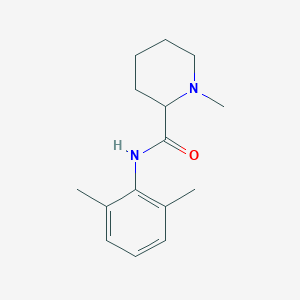
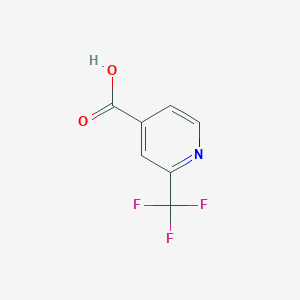
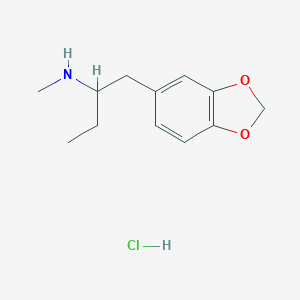
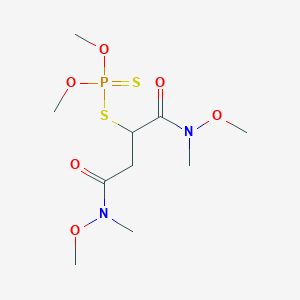
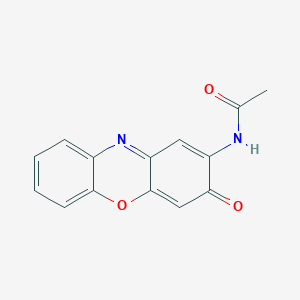
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)

![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)


